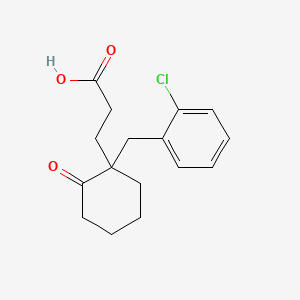![molecular formula C19H26N2O4 B14753270 tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. The reaction conditions usually involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Analyse Chemischer Reaktionen
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,2R,3R*,6S*)-2-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[4.1.0]heptane-3-carboxylate**: Another similar compound with a different bicyclic framework and functional groups .
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound also features a bicyclic structure but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H26N2O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
tert-butyl (6R)-6-(phenylmethoxycarbonylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(11-15(19)12-21)20-16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15?,19-/m0/s1 |
InChI-Schlüssel |
GPPCCTVSNCMSOX-FUBQLUNQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


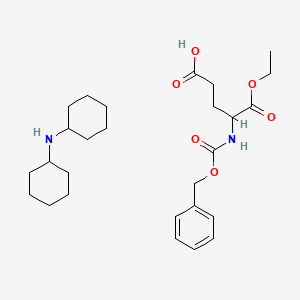
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
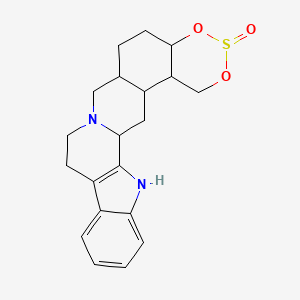
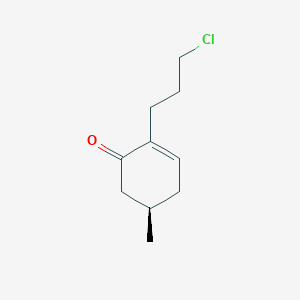
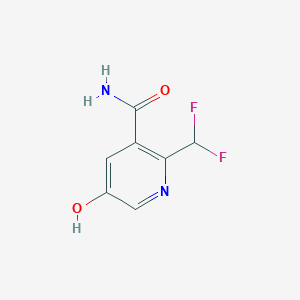
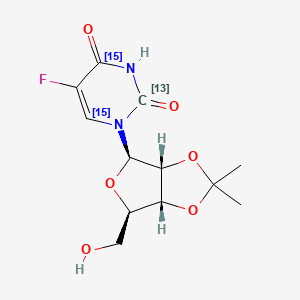
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

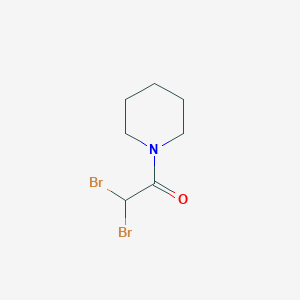
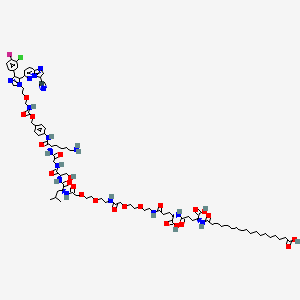
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)

